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For Researchers, Scientists, and Drug Development Professionals

Introduction
Dehydrocyclopeptine is a benzodiazepine alkaloid intermediate originating from the

secondary metabolism of various Penicillium species, notably Penicillium cyclopium and

Penicillium raistrichii. It serves as a crucial precursor in the biosynthesis of other complex

alkaloids. Understanding its spectroscopic characteristics is fundamental for its identification,

characterization, and for metabolic engineering efforts aimed at the production of novel

bioactive compounds. This technical guide provides a comprehensive overview of the available

spectroscopic data for Dehydrocyclopeptine, including Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectroscopy, complete with detailed experimental

protocols and a visualization of its biosynthetic context.

Spectroscopic Data
The following sections present the key spectroscopic data for Dehydrocyclopeptine,

organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data for Dehydrocyclopeptine, isolated from Penicillium raistrichii, are

summarized below. The data were acquired in DMSO-d₆.

Table 1: ¹H NMR Data for Dehydrocyclopeptine (DMSO-d₆)
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Position
Chemical Shift (δ)
ppm

Multiplicity J (Hz)

6 7.29 d 7.9

7 7.02 t 7.9

8 7.22 t 7.9

9 7.50 d 7.9

10 6.84 s

N-CH₃ 3.23 s

2' 7.50 d 7.5

3' 7.42 t 7.5

4' 7.35 t 7.5

5' 7.42 t 7.5

6' 7.50 d 7.5

NH 10.51 s

Table 2: ¹³C NMR Data for Dehydrocyclopeptine (DMSO-d₆)
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Position Chemical Shift (δ) ppm

2 164.2

3 129.5

5 160.2

5a 120.3

6 129.1

7 123.5

8 131.9

9 115.8

9a 138.3

10 118.9

N-CH₃ 33.7

1' 134.5

2' 129.0

3' 128.5

4' 128.9

5' 128.5

6' 129.0

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data provides

information on the molecular formula of Dehydrocyclopeptine.

Table 3: Mass Spectrometry Data for Dehydrocyclopeptine
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Ion Calculated m/z Found m/z Molecular Formula

[M+H]⁺ 279.1128 - C₁₇H₁₅N₂O₂

[M-H]⁻ 277.0983 - C₁₇H₁₃N₂O₂

Note: Specific found m/z values from experimental data were not available in the reviewed

literature.

Infrared (IR) Spectroscopy
The IR spectrum of Dehydrocyclopeptine reveals characteristic absorption bands

corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopy Data for Dehydrocyclopeptine

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Broad N-H Stretching

~1680 Strong C=O Stretching (Amide)

~1640 Strong C=O Stretching (Amide)

~1600, ~1480 Medium C=C Stretching (Aromatic)

~750 Strong
C-H Bending (Ortho-

disubstituted benzene)

Note: The exact peak values can vary slightly based on the sample preparation method (e.g.,

KBr pellet, thin film).

Experimental Protocols
The following are generalized experimental protocols based on the characterization of similar

natural products isolated from fungal sources.

NMR Spectroscopy
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¹H NMR, ¹³C NMR, HSQC, and HMBC spectra were recorded on a Bruker Avance

spectrometer operating at a proton frequency of 600 MHz. Samples were dissolved in DMSO-

d₆. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual

solvent signals (DMSO-d₆ at δH 2.50 and δC 39.5). Coupling constants (J) are reported in

Hertz (Hz).

Mass Spectrometry
High-resolution mass spectra were acquired using a Thermo Scientific Q Exactive HF mass

spectrometer with an electrospray ionization (ESI) source. Samples were dissolved in methanol

and infused into the mass spectrometer. Data were collected in both positive and negative ion

modes.

Infrared Spectroscopy
IR spectra were recorded on a Nicolet iS50 FT-IR spectrometer using KBr pellets. A small

amount of the purified compound was ground with spectroscopic grade KBr and pressed into a

thin pellet for analysis.

Biosynthetic Pathway of Dehydrocyclopeptine
Dehydrocyclopeptine is a key intermediate in the biosynthesis of other benzodiazepine

alkaloids in Penicillium species. The pathway involves the enzymatic conversion of

cyclopeptine.
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Caption: Biosynthetic pathway of Dehydrocyclopeptine.

Conclusion
The spectroscopic data and protocols presented in this guide offer a foundational resource for

the identification and further investigation of Dehydrocyclopeptine. This information is critical

for researchers in natural product chemistry, mycology, and drug discovery who are exploring
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the rich chemical diversity of fungal metabolites and their potential applications. The provided

biosynthetic context further aids in understanding the role of this molecule in the complex

secondary metabolism of Penicillium.

To cite this document: BenchChem. [Spectroscopic Profile of Dehydrocyclopeptine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256299#spectroscopic-data-for-
dehydrocyclopeptine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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